molecular formula C20H22N4O3 B2680186 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE CAS No. 1421452-45-0

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2680186
CAS No.: 1421452-45-0
M. Wt: 366.421
InChI Key: LQZOWAVGQGXHNV-UHFFFAOYSA-N
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Description

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with piperidine derivatives. Common reagents used in these reactions include hydrazine, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxadiazole ring produces corresponding amines .

Scientific Research Applications

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE stands out due to its unique combination of furan, oxadiazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Biological Activity

The compound 4-[5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound features a unique structure that combines a furan ring , an oxadiazole ring , and a piperidine moiety . The synthesis typically involves several steps:

  • Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
  • Synthesis of the 1,3,4-Oxadiazole Ring : Involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.
  • Piperidine Ring Formation : Achieved through nucleophilic substitution reactions involving piperidine and suitable electrophiles.

The overall synthetic route is crucial for ensuring the purity and yield of the final product, which is often evaluated using techniques such as TLC and NMR spectroscopy.

Antimicrobial Properties

Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity
Compound AE. coli, S. aureusEffective
Compound BPseudomonas aeruginosaModerate
Compound CSalmonella TyphiEffective

Anticancer Potential

Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of our compound with cancer cell lines remain to be extensively studied.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory effects, particularly against acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment . The presence of piperidine in the structure is associated with neuroprotective properties.

The biological activity of this compound likely involves:

  • Interaction with Molecular Targets : The compound may modulate enzymes and receptors involved in key biological pathways.
  • Influence on Biochemical Pathways : It could affect inflammation pathways and cellular signaling related to apoptosis and proliferation.

Comparative Studies

Comparative studies with similar compounds reveal differences in biological activity based on structural variations. For example:

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesAntimicrobial ActivityAnticancer Activity
Compound DFuran + OxadiazoleHighModerate
Compound EThiophene + OxadiazoleModerateHigh
Our CompoundFuran + Oxadiazole + PiperidineEffectiveUnder Investigation

These studies underscore the importance of structural components in determining the biological efficacy of similar compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of oxadiazole derivatives in pharmacology:

  • Antimicrobial Activity : A study found that a related oxadiazole compound exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Investigations into oxadiazole derivatives have shown promising results in inhibiting tumor growth in vitro .
  • Neuroprotective Effects : Research into piperidine derivatives suggests potential benefits in treating neurodegenerative diseases through AChE inhibition .

Properties

IUPAC Name

4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-20(21-10-6-15-4-2-1-3-5-15)24-11-7-16(8-12-24)18-22-23-19(27-18)17-9-13-26-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZOWAVGQGXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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